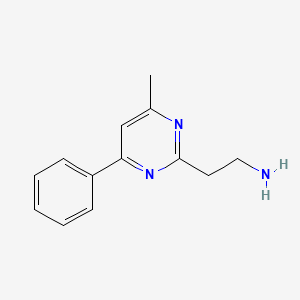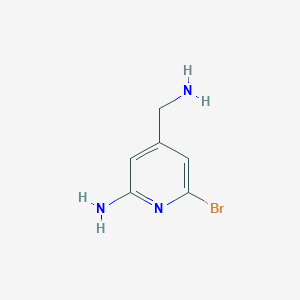
2-Fluoro-6-(methoxycarbonyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(methoxycarbonyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom at the 2-position and a methoxycarbonyl group at the 6-position on the isonicotinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid typically involves the introduction of the fluorine atom and the methoxycarbonyl group onto the isonicotinic acid framework. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the molecule.
Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Fluoro-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in NMR spectroscopy.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The methoxycarbonyl group can also participate in these interactions, contributing to the compound’s overall activity .
相似化合物的比较
Isonicotinic Acid: Lacks the fluorine atom and methoxycarbonyl group, making it less versatile in certain reactions.
2-Fluoro-6-methoxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of the isonicotinic acid framework.
2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, which can be used in different synthetic applications.
Uniqueness: 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid is unique due to the combination of its fluorine atom and methoxycarbonyl group on the isonicotinic acid backbone. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C8H6FNO4 |
|---|---|
分子量 |
199.14 g/mol |
IUPAC 名称 |
2-fluoro-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12) |
InChI 键 |
JVBLMTIGDAXTMF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






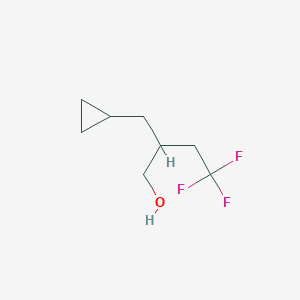

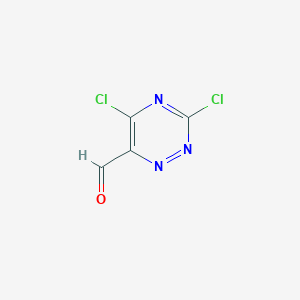
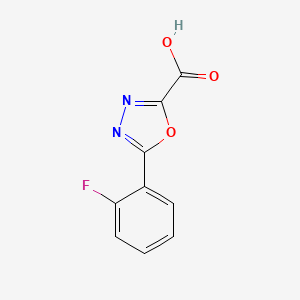

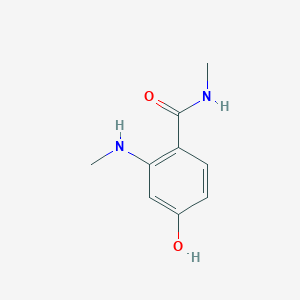
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
